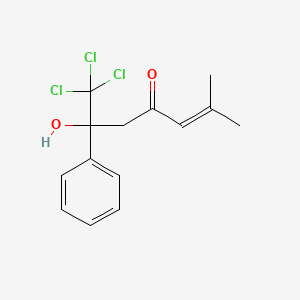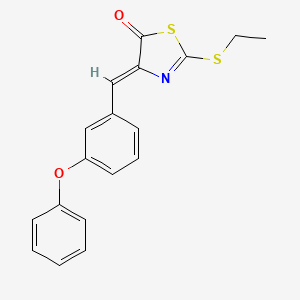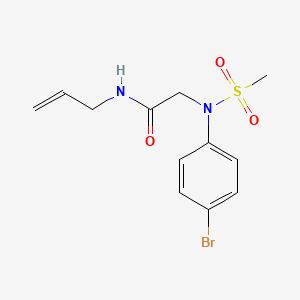![molecular formula C18H22Cl2N2O3 B5211116 N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHHB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHHB belongs to the class of bicyclic hydrazides and has a unique structure that allows it to interact with various biological systems. In
Wirkmechanismus
The mechanism of action of N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to interact with various biological systems, including the immune system, tumor cells, and neurons. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and are implicated in tumor invasion and metastasis. This compound has also been found to modulate the levels of reactive oxygen species (ROS) and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound has also been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. Additionally, this compound has been shown to modulate the levels of ROS and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its structure can be modified to improve its properties. This compound has also been found to have low toxicity and good bioavailability. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its anti-tumor properties and its potential as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action and to optimize its properties for therapeutic use. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of 2,4-dichlorophenol with crotonaldehyde to form 2,4-dichloro-3-(2-methylbut-3-en-2-yl)phenol. This intermediate is then reacted with hydrazine hydrate to form N-(2,4-dichlorophenyl)acetohydrazide. Finally, the reaction of N-(2,4-dichlorophenyl)acetohydrazide with bicyclo[4.1.0]hept-2-ene-7-carboxylic acid chloride yields this compound.
Wissenschaftliche Forschungsanwendungen
N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been found to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-11-7-8-15(14(20)10-11)25-9-3-6-16(23)21-22-18(24)17-12-4-1-2-5-13(12)17/h7-8,10,12-13,17H,1-6,9H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPGVKAOILTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)


![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)